[4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YL](3,4-DIMETHOXYPHENYL)METHANONE
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Overview
Description
4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Aniline Substitution: The 3-fluoroaniline moiety is introduced via a nucleophilic aromatic substitution reaction.
Methanone Formation: The final step involves the formation of the methanone group by reacting the intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products may include N-oxides and sulfoxides.
Reduction: Reduced forms of the methanone group, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and antiviral activities.
Medicine
In medicinal chemistry, 4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls in infections.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-2-(3-CHLOROANILINO)-1,3-THIAZOL-5-YLMETHANONE
- 4-AMINO-2-(3-BROMOANILINO)-1,3-THIAZOL-5-YLMETHANONE
- 4-AMINO-2-(3-METHYLANILINO)-1,3-THIAZOL-5-YLMETHANONE
Uniqueness
The uniqueness of 4-AMINO-2-(3-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE lies in the presence of the fluorine atom in the aniline moiety. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
[4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-13-7-6-10(8-14(13)25-2)15(23)16-17(20)22-18(26-16)21-12-5-3-4-11(19)9-12/h3-9H,20H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYYSHUIBNRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)F)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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